1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azetidine ring, a benzo[d][1,3]dioxole moiety, and an acetyl group. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Mechanism of Action
Target of Action
Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It is known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Acetylation: The final step involves the acetylation of the azetidine ring using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties and ability to inhibit specific enzymes or receptors.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and interaction with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and are studied for their anticancer properties.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(4-methylphenyl)amine: This compound has a similar benzo[d][1,3]dioxole structure and is used in various chemical applications.
Uniqueness
1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar moieties, making it a valuable subject for further research.
Properties
IUPAC Name |
1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)16-6-11(7-16)14(18)15-5-10-2-3-12-13(4-10)20-8-19-12/h2-4,11H,5-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHVYLQYVWNKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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